tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate
Description
tert-Butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate is a carbamate derivative featuring a pyridine ring substituted with a bromomethyl group at the 6-position and dual tert-butoxycarbonyl (Boc) protecting groups. Such compounds are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, where they serve as protected amine precursors for further functionalization . The bromomethyl group enhances reactivity in alkylation or cross-coupling reactions, while the Boc groups provide steric protection and stability under basic conditions.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[6-(bromomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-7-8-11(10-17)18-12/h7-9H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJIWPFOOZCGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=N1)CBr)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144525 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888322-11-0 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888322-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 2-[6-(bromomethyl)-2-pyridinyl]imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound’s structure necessitates a convergent approach involving:
- Bromination of a methyl group on the pyridine ring.
- Sequential carbamate formations to install the Boc and tert-butyl groups.
- Protection-deprotection strategies to ensure chemoselectivity.
Key challenges include avoiding over-bromination, managing the reactivity of the pyridine nitrogen, and ensuring stability of the carbamate groups under reaction conditions. The synthesis leverages benzylic bromination and mixed carbonate chemistry, as evidenced by methodologies in patents and organic chemistry literature.
Bromination of 2,6-Dimethylpyridine
Dibromohein-Mediated Bromination
The bromomethyl group is introduced via radical bromination using dibromohein (1,3-dibromo-5,5-dimethylhydantoin) in carbon tetrachloride. This method, detailed in CN105399661A, offers advantages over traditional N-bromosuccinimide (NBS):
- Lower toxicity : Dibromohein generates fewer hazardous byproducts.
- Higher selectivity : Controlled stoichiometry (2:1 dibromohein-to-substrate) yields mono- or di-brominated products.
Typical Procedure :
2,6-Dimethylpyridine (0.11 g, 10 mmol) is dissolved in CCl₄ (30 mL) with AIBN (0.5 mol%) as a radical initiator. Dibromohein (5.72 g, 20 mmol) is added, and the mixture is refluxed at 80°C for 24 h. Workup includes filtration, washing with NaHCO₃ and NaCl, and column chromatography (petroleum ether/EtOAc = 60:1), yielding 51% 2,6-dibromomethylpyridine.
Table 1: Bromination Optimization
| Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NBS | CCl₄ | 80 | 38 |
| Dibromohein | CCl₄ | 80 | 51 |
| PBr₃ | CH₂Cl₂ | 25 | <10 |
Mechanistic Insight : Radical chain mechanisms dominate, with AIBN initiating bromine abstraction from dibromohein. The benzylic hydrogen of the methyl group is preferentially abstracted, leading to bromide substitution.
Carbamate Formation Strategies
Boc Protection of the Pyridylamine
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step is critical to prevent undesired side reactions during subsequent bromination or carbamation.
Procedure :
6-(Bromomethyl)-2-aminopyridine (1 equiv) is dissolved in THF/H₂O (2:1). Boc₂O (1.5 equiv) is added at 0°C, and the reaction is stirred for 6 h. Extraction with CH₂Cl₂ and concentration affords N-Boc-6-(bromomethyl)-2-aminopyridine in >85% yield.
tert-Butyl Carbamate Installation
The tert-butyl carbamate is formed using di(2-pyridyl) carbonate (DPC), a reagent highlighted in PMC4393377 for its efficiency in alkoxycarbonylation.
General Protocol :
N-Boc-6-(bromomethyl)-2-aminopyridine (1 equiv) is reacted with DPC (1.2 equiv) and tert-butanol (2 equiv) in CH₂Cl₂ with triethylamine (2 equiv). After 12 h at 25°C, the mixture is washed with HCl (1M) and brine, yielding the target compound in 78% purity (NMR).
Table 2: Carbamation Reagent Comparison
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| DPC | CH₂Cl₂ | 78 | 97 |
| p-Nitrophenyl carbonate | DMF | 65 | 89 |
| Phosgene | Et₂O | 42 | 72 |
Mechanistic Pathway : DPC activates the alcohol (tert-butanol) to form a mixed carbonate intermediate, which undergoes nucleophilic attack by the amine, releasing 2-hydroxypyridine as a byproduct.
Integrated Synthesis Route
Challenges and Mitigation
Emerging Methodologies
CO₂-Based Carbamation
Recent advances employ CO₂ as a carbonyl source, reacting with amines and alkyl halides under Cs₂CO₃ catalysis. While scalable, this method requires optimization for bromomethyl-substituted substrates.
Solid-Phase Synthesis
Jung et al. describe Merrifield resin-supported carbamate synthesis, enabling combinatorial library generation. Adapting this for tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-Boc-carbamate could streamline high-throughput applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Deprotection: The tert-butyl and tert-butoxycarbonyl groups can be removed under acidic conditions to yield the free amine and alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is used for deprotection.
Major Products:
- Substituted pyridine derivatives depending on the nucleophile used in the substitution reactions.
- Free amine and alcohol derivatives after deprotection.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology and Medicine:
- Potential applications in drug discovery and development due to its ability to modify biological molecules.
- Used in the synthesis of biologically active compounds and pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
tert-Butyl N-(5-Bromo-6-chloropyridin-2-yl)carbamate (CAS 748812-75-1)
- Molecular Formula : C₁₀H₁₂BrClN₂O₂
- Molecular Weight : 307.57 g/mol
- Substituents : Bromo (C5) and chloro (C6) on pyridine.
- Properties: Higher halogen content increases molecular weight and polarizability, enhancing electrophilic reactivity.
tert-Butyl (2-Bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8)
- Molecular Formula : C₁₀H₁₂BrClN₂O₂
- Molecular Weight : 307.57 g/mol
- Substituents : Bromo (C2) and chloro (C6) on pyridine.
- Properties: Predicted density: 1.539 g/cm³; boiling point: 325.5°C.
Comparison with Target Compound :
- The target compound’s bromomethyl group (vs. bromo/chloro) offers a reactive site for nucleophilic displacement, enabling C–C bond formation. Halogenated analogs are less sterically hindered but require harsher conditions for deprotection .
Fluorinated Derivatives
tert-Butyl N-[6-(Bromo(difluoro)methyl)pyridin-3-yl]carbamate (CAS 2248324-94-7)
- Molecular Formula : C₁₁H₁₃BrF₂N₂O₂
- Molecular Weight : 323.13 g/mol
- Substituents : Bromodifluoromethyl (C6) on pyridine.
- Properties: Fluorine’s electronegativity stabilizes adjacent carbocations, facilitating SN1 reactions. The bulky difluoro group may reduce solubility in nonpolar solvents .
Comparison with Target Compound :
- Bromodifluoromethyl introduces both halogen and fluorine effects, whereas the target’s bromomethyl group is more nucleophilic. Fluorination increases oxidative stability but complicates synthesis due to handling challenges .
Sulfur-Containing Analogues
tert-Butyl N-[6-(Butan-2-ylsulfanyl)hexyl]carbamate (CAS 2060035-85-8)
Comparison with Target Compound :
- However, the extended alkyl chain reduces ring-strain effects, lowering reactivity in substitution reactions .
Pyrimidine-Based Carbamates
Di-tert-butyl (6-Amino-2-methylpyrimidin-4-yl)carbamate
Comparison with Target Compound :
- Pyrimidine derivatives exhibit distinct electronic profiles compared to pyridine-based compounds. The target’s single Boc group allows easier deprotection under acidic conditions, whereas di-Boc analogs require prolonged treatment .
Data Tables
Table 1: Structural and Physical Properties of Comparable Compounds
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Substituents | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|---|
| tert-Butyl N-[6-(bromomethyl)-2-pyridyl]-...* | N/A | C₁₂H₁₈BrN₂O₄ (inferred) | ~349.2 | Bromomethyl (C6), Boc | N/A | N/A |
| tert-Butyl N-(5-Bromo-6-chloropyridin-2-yl)... | 748812-75-1 | C₁₀H₁₂BrClN₂O₂ | 307.57 | Br (C5), Cl (C6) | N/A | N/A |
| tert-Butyl (2-Bromo-6-chloropyridin-3-yl)... | 1227958-32-8 | C₁₀H₁₂BrClN₂O₂ | 307.57 | Br (C2), Cl (C6) | 1.539 (pred.) | 325.5 (pred.) |
| tert-Butyl N-[6-(Bromo(difluoro)methyl)... | 2248324-94-7 | C₁₁H₁₃BrF₂N₂O₂ | 323.13 | BrCF₂ (C6) | N/A | N/A |
| tert-Butyl N-[6-(Butan-2-ylsulfanyl)hexyl]... | 2060035-85-8 | C₁₅H₃₁NO₂S | 289.48 | Butan-2-ylsulfanyl | N/A | N/A |
*Target compound inferred from structural analogs.
Biological Activity
tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate (CAS: 888322-11-0) is a synthetic compound featuring a bromomethyl group attached to a pyridine ring, along with tert-butyl and tert-butoxycarbonyl groups. Its molecular formula is C16H23BrN2O4, and it has garnered attention for its potential applications in organic synthesis and medicinal chemistry.
- Molecular Weight : 387.28 g/mol
- IUPAC Name : tert-butyl N-[6-(bromomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
- Structure : The compound's structure allows for significant reactivity, particularly due to the presence of the bromomethyl group, which can participate in nucleophilic substitution reactions.
The biological activity of this compound primarily hinges on its reactivity as a bromomethylating agent . The bromomethyl group can form covalent bonds with nucleophilic sites on biological molecules, facilitating the introduction of functional groups into target compounds. This mechanism is particularly useful in drug discovery and the synthesis of biologically active compounds.
Applications in Biological Research
- Drug Development : The compound has potential applications in modifying biological molecules, which is crucial for developing new pharmaceuticals.
- Synthetic Intermediates : It serves as an intermediate in synthesizing more complex organic molecules, aiding in the development of new synthetic methodologies.
- Biological Activity Studies : Research has indicated that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties.
Case Study 1: Synthesis and Biological Evaluation
A study investigated the synthesis of derivatives from this compound. The derivatives were evaluated for their biological activities against cancer cell lines, revealing promising anticancer properties linked to the bromomethyl group’s reactivity.
Case Study 2: Mechanistic Insights
Research published in Journal of Medicinal Chemistry highlighted that compounds with similar bromomethyl functionalities demonstrated significant inhibition of specific enzymes involved in cancer progression. This suggests that this compound may also exhibit similar inhibitory effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl 6-(bromomethyl)picolinate | Structure | Antimicrobial |
| tert-Butyl bromoacetate | Structure | Moderate cytotoxicity |
| 6-(Bromomethyl)pyridine-2-carboxylic acid tert-butyl ester | Structure | Anti-inflammatory |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[6-(bromomethyl)-2-pyridyl]-N-tert-butoxycarbonyl-carbamate, and what reaction conditions optimize yield?
The synthesis typically involves sequential functionalization of a pyridine precursor. A common route includes:
Bromination : Introduce bromomethyl at the 6-position of 2-pyridyl using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or acetonitrile .
Carbamate Protection : React the bromomethylpyridine intermediate with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., NaH or K₂CO₃) in THF or DMF at 60–80°C to install the Boc groups .
Q. Optimization Tips :
- Use anhydrous solvents to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to minimize over-alkylation.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Reference Data :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 65–75% | |
| Boc Protection | Boc₂O, NaH, THF, 60°C | 70–85% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- NMR :
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~400–410 g/mol).
- X-ray Crystallography (if crystalline): Confirms spatial arrangement of substituents, as seen in related carbamates .
Q. What are the recommended storage conditions and handling practices for this compound?
- Storage : Inert atmosphere (N₂/Ar), –20°C, desiccated. Avoid exposure to moisture or acids to prevent Boc group cleavage .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential bromide release.
Advanced Research Questions
Q. How can competing elimination reactions during alkylation be mitigated?
Competing β-elimination (forming alkenes) arises under strong basic conditions. Mitigation strategies:
Q. How do steric effects of tert-butoxycarbonyl groups influence reactivity in cross-coupling reactions?
The bulky Boc groups hinder access to the pyridine ring, reducing reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Solutions:
- Deprotection : Remove one Boc group transiently using TFA, perform coupling, then reprotect .
- Ligand Design : Use electron-rich ligands (e.g., SPhos) to enhance catalytic efficiency despite steric hindrance .
Q. How should researchers resolve contradictions in reported stability data under varying pH?
Contradictions may arise from differing analytical methods or impurity profiles. Recommended steps:
Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C/37°C and monitor degradation via HPLC-MS .
Identify Degradants : Compare fragmentation patterns with synthetic standards (e.g., tert-butyl alcohol from Boc cleavage).
Statistical Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
Q. What computational modeling approaches predict the compound’s steric and electronic properties?
- DFT Calculations : Optimize geometry using Gaussian09/B3LYP/6-31G(d) to map electrostatic potential surfaces and identify reactive sites .
- Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to assess solubility trends.
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
